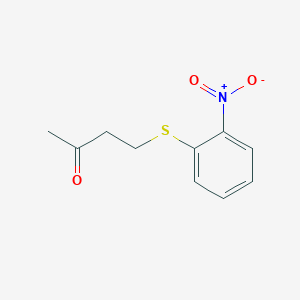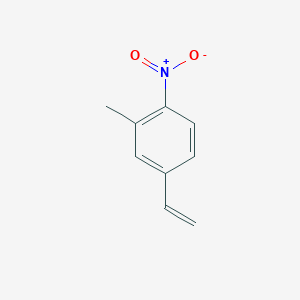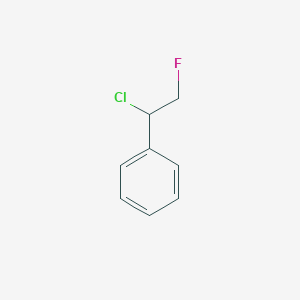
(1-Chloro-2-fluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-2-fluoroethyl)benzene is an organic compound with the molecular formula C₈H₈ClF It is a derivative of benzene, where a chloro and a fluoro group are attached to an ethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1-Chloro-2-fluoroethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 1-chloro-2-fluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloro-2-fluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻) under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The ethyl side chain can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in a polar solvent like ethanol.
Electrophilic Aromatic Substitution: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives such as phenols or anilines.
Electrophilic Aromatic Substitution: Formation of nitrobenzene, sulfonylbenzene, or halobenzene derivatives.
Oxidation: Formation of benzoic acid or other carboxylic acids.
Reduction: Formation of ethylbenzene or other alkylbenzenes.
Aplicaciones Científicas De Investigación
(1-Chloro-2-fluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-Chloro-2-fluoroethyl)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic aromatic substitution, the benzene ring undergoes attack by an electrophile, leading to the formation of a substituted benzene derivative .
Comparación Con Compuestos Similares
Similar Compounds
Chlorobenzene: Similar structure but lacks the fluoro group.
Fluorobenzene: Similar structure but lacks the chloro group.
Ethylbenzene: Similar structure but lacks both chloro and fluoro groups.
Uniqueness
(1-Chloro-2-fluoroethyl)benzene is unique due to the presence of both chloro and fluoro groups on the ethyl side chain. This dual substitution imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions compared to its mono-substituted counterparts .
Propiedades
Fórmula molecular |
C8H8ClF |
|---|---|
Peso molecular |
158.60 g/mol |
Nombre IUPAC |
(1-chloro-2-fluoroethyl)benzene |
InChI |
InChI=1S/C8H8ClF/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
DYJOJBALERNQGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CF)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)
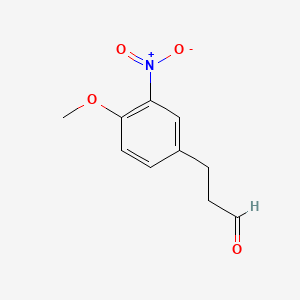
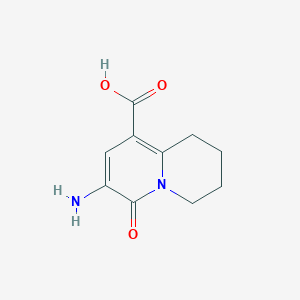

![Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15309529.png)


![rac-[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B15309547.png)
